An In-depth Technical Guide to 4-Methyl-3-nitrophenol
An In-depth Technical Guide to 4-Methyl-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenol (CAS No. 2042-14-0), a versatile chemical compound with applications in organic synthesis and as an intermediate in the manufacturing of various chemicals. This document consolidates its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.
Core Properties and Information
Identifier: 4-Methyl-3-nitrophenol CAS Number: 2042-14-0[1][2][3][4][5][6]
4-Methyl-3-nitrophenol, also known as 3-Nitro-p-cresol, is a pale yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in organic solvents like ethyl acetate (B1210297) and methanol.[1][5][6] This compound is a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.[7]
Physicochemical Properties
The fundamental physicochemical properties of 4-Methyl-3-nitrophenol are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][3] |
| Molecular Weight | 153.14 g/mol | [2][4] |
| Melting Point | 78-81 °C | [1][4][5][6] |
| Boiling Point | 276 °C at 760 mmHg | [1] |
| Density | 1.32 g/cm³ | [1] |
| Flash Point | 125.2 °C | [1] |
| Vapor Pressure | 0.00294 mmHg at 25°C | [1] |
| Refractive Index | 1.596 | [1] |
| Water Solubility | Slightly soluble | [1][5][6] |
| LogP | 2.132 | [1] |
| pKa | 8.66 ± 0.10 (Predicted) | [1] |
Identification and Structure
| Identifier | Value | Source |
| CAS Number | 2042-14-0 | [1][2][3][4][5][6] |
| EC Number | 218-044-6 | [1][2][4] |
| Linear Formula | CH₃C₆H₃(NO₂)OH | [2][4] |
| SMILES | Cc1ccc(O)cc1--INVALID-LINK--=O | [4] |
| InChI | 1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | [4] |
| InChI Key | BQEXDUKMTVYBRK-UHFFFAOYSA-N | [4] |
Safety and Handling
4-Methyl-3-nitrophenol is classified as a warning-level hazard. It is irritating to the eyes, skin, and respiratory system.[4][6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[4]
Hazard Statements: H315, H319, H335[4] Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[4]
Experimental Protocols
Synthesis of 4-Methyl-3-nitrophenol from 4-methyl-3-nitroaniline (B15663)
A common laboratory-scale synthesis of 4-Methyl-3-nitrophenol involves the diazotization of 4-methyl-3-nitroaniline followed by hydrolysis.
Materials:
-
4-methyl-3-nitroaniline
-
Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
Procedure:
-
Dissolve 4-methyl-3-nitroaniline (200 mg, 1.31 mmol) in a 3:1 mixture of H₂SO₄-H₂O.[5]
-
Heat the resulting mixture to 100 °C and maintain this temperature for 30 minutes.[5]
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add a solution of NaNO₂ dropwise to the cooled mixture.[5]
-
Continue stirring the reaction for 1 hour at 0 °C after the addition is complete.[5]
-
Following the diazotization, heat the mixture to reflux.[5]
-
Upon completion of the hydrolysis, extract the reaction mixture several times with ethyl acetate.[5]
-
Combine the organic phases and dry them over anhydrous Na₂SO₄.[5]
-
Concentrate the dried organic phase under reduced pressure.[5]
-
Purify the crude product by flash column chromatography using a petroleum ether-ethyl acetate (9:1) eluent system to yield the final product as a yellow solid (70% yield).[5]
Product Confirmation: The structure of the synthesized 4-Methyl-3-nitrophenol can be confirmed by ¹H NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.17 (d, J = 8.4 Hz, 1H), 7.01 (dd, J = 8.4, 2.4 Hz, 1H), 5.84 (s, 1H), 2.48 (s, 3H) ppm.[5]
Applications in Research and Development
4-Methyl-3-nitrophenol serves as a crucial building block in organic synthesis. It is utilized as a starting reagent in the preparation of more complex molecules, such as 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene.[4] It has also been employed as a standard in the analytical determination of nitrophenols.[4] Its applications extend to the preparation of biologically and pharmacologically active molecules, making it a compound of interest for drug development professionals.[4]
Visualized Workflow
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of 4-Methyl-3-nitrophenol.
Caption: Key steps in the synthesis of 4-Methyl-3-nitrophenol.
As of the current literature review, no specific signaling pathways involving 4-Methyl-3-nitrophenol have been detailed. Further research into the biological activity of this compound is warranted to elucidate its potential mechanisms of action and explore its utility in drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-Methyl-3-nitrophenol 98 2042-14-0 [sigmaaldrich.com]
- 3. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 4. 4-Methyl-3-nitrophenol 98 2042-14-0 [sigmaaldrich.com]
- 5. 4-Methyl-3-nitrophenol | 2042-14-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
